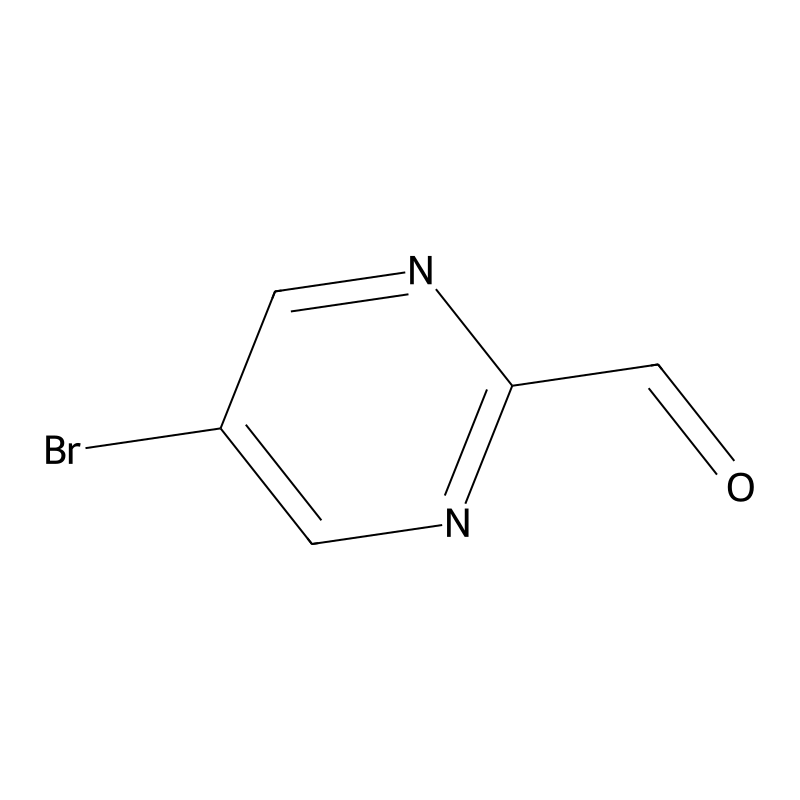5-Bromopyrimidine-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Supramolecular Chemistry and Luminescent Complexes
Summary of Application: 5-Bromopyrimidine-2-carbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes.
Synthesis of Porphyrins
Summary of Application: The compound has also been used in the synthesis of porphyrins.
5-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 186.99 g/mol. It features a bromine atom at the 5-position of the pyrimidine ring and an aldehyde functional group at the 2-position. This compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to form stable structures and engage in various
Due to the lack of specific data, it's crucial to handle 5-Bromopyrimidine-2-carbaldehyde with caution, assuming potential hazards common to aromatic and brominated compounds. These might include:
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Substitution Reactions: The bromine atom can be substituted by nucleophiles, enabling the synthesis of other pyrimidine derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.
These reactions make 5-Bromopyrimidine-2-carbaldehyde a versatile intermediate in organic synthesis .
Several methods exist for synthesizing 5-Bromopyrimidine-2-carbaldehyde:
- Bromination of Pyrimidine Derivatives: Starting from pyrimidine-2-carboxaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.
- Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation reactions using formic acid or other formylating agents on appropriate pyrimidine precursors.
- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies, to yield the target compound from simpler starting materials .
5-Bromopyrimidine-2-carbaldehyde serves as an important building block in organic synthesis, particularly in:
- Pharmaceutical Development: It is used in the synthesis of biologically active compounds and pharmaceutical intermediates.
- Material Science: The compound may be utilized in developing new materials, including polymers and dyes.
- Research: It serves as a reagent for studying chemical reactivity and biological interactions in various research fields .
Several compounds share structural similarities with 5-Bromopyrimidine-2-carbaldehyde. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloropyrimidine-2-carbaldehyde | Contains chlorine instead of bromine | May exhibit different reactivity profiles |
| 5-Iodopyrimidine-2-carbaldehyde | Contains iodine | Potentially higher reactivity due to iodine |
| 4-Bromopyrimidine-2-carbaldehyde | Bromine at a different position | Different biological activity compared to 5-bromo |
| 6-Bromopyrimidine-2-carbaldehyde | Bromine at the 6-position | Alters electronic properties affecting reactivity |
These compounds illustrate how variations in halogen substituents and their positions can influence chemical behavior and potential applications in medicinal chemistry .








